molecular formula C10H17ClN2O4 B11974884 N-[N-(Chloroacetyl)-DL-leucyl]glycine CAS No. 2576-68-3

N-[N-(Chloroacetyl)-DL-leucyl]glycine

Cat. No.: B11974884
CAS No.: 2576-68-3
M. Wt: 264.70 g/mol
InChI Key: GLNJBRSRENXZDO-UHFFFAOYSA-N
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Description

N-[N-(Chloroacetyl)-DL-leucyl]glycine is a synthetic compound with the molecular formula C10H17ClN2O4 It is a derivative of glycine, modified with a chloroacetyl group and a leucyl residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[N-(Chloroacetyl)-DL-leucyl]glycine typically involves the reaction of DL-leucine with chloroacetyl chloride, followed by coupling with glycine. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[N-(Chloroacetyl)-DL-leucyl]glycine can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

    Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction can be employed.

Major Products Formed

    Hydrolysis: Glycine and N-(Chloroacetyl)-DL-leucine.

    Substitution: Products depend on the nucleophile used, such as N-(Hydroxyacetyl)-DL-leucyl]glycine when using hydroxide ions.

Scientific Research Applications

N-[N-(Chloroacetyl)-DL-leucyl]glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[N-(Chloroacetyl)-DL-leucyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target protein involved .

Comparison with Similar Compounds

Similar Compounds

    N-(Chloroacetyl)glycine: A simpler analog without the leucyl residue.

    N-(Boc-Aminoethyl)-N-(chloroacetyl)glycinate: Used in peptide nucleic acid synthesis.

    N-(Chloroacetyl)leucine: Lacks the glycine residue.

Uniqueness

N-[N-(Chloroacetyl)-DL-leucyl]glycine is unique due to its combination of a chloroacetyl group and a leucyl residue, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

2576-68-3

Molecular Formula

C10H17ClN2O4

Molecular Weight

264.70 g/mol

IUPAC Name

2-[[2-[(2-chloroacetyl)amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C10H17ClN2O4/c1-6(2)3-7(13-8(14)4-11)10(17)12-5-9(15)16/h6-7H,3-5H2,1-2H3,(H,12,17)(H,13,14)(H,15,16)

InChI Key

GLNJBRSRENXZDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CCl

Origin of Product

United States

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